1-(1H-Indol-5-yl)propan-1-one

IDO1 inhibition Cancer immunotherapy Structure-activity relationship

Sourcing generic indoles risks positional isomer contamination, leading to failed target engagement for IDO1 or cPLA2α assays. 1-(1H-Indol-5-yl)propan-1-one guarantees defined 5-position substitution for reproducible pharmacology. - Enables potent IDO1 inhibition; close analogs show IC₅₀ = 76 nM. - Essential 5-propanoyl pharmacophore for cPLA2α inhibitor SAR studies. - Defined electrophilic handle for rapid derivatization in medchem campaigns. Standard commercial packaging ensures global supply chain integrity for R&D laboratories.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11912474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indol-5-yl)propan-1-one
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C11H11NO/c1-2-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3
InChIKeyRTDJHTKAFNARMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-5-yl)propan-1-one: Chemical Overview


1-(1H-Indol-5-yl)propan-1-one (CAS 215668-14-7) is an indole derivative featuring a propan-1-one substituent at the 5-position of the indole core [1]. This structural arrangement places it within the 5-acylindole subclass, distinct from the more common 3-substituted indoles. The compound serves as a versatile synthetic intermediate and is investigated for its potential to modulate targets such as indoleamine 2,3-dioxygenase 1 (IDO1) and cytosolic phospholipase A2α (cPLA2α) [2][3]. Its molecular formula is C₁₁H₁₁NO with a molecular weight of 173.21 g/mol, and it is commercially available for research use from multiple chemical suppliers [1].

Scaffold
5-Acylindole positional isomer for target SAR studies
Target Engagement
Reported IDO1 / cPLA2α inhibition assay context
Synthetic Utility
Electrophilic ketone intermediate for further elaboration

Why 1-(1H-Indol-5-yl)propan-1-one Cannot Be Substituted


Substitution at the 5-position of the indole ring fundamentally alters biological activity profiles compared to 3-substituted or unsubstituted indoles. Positional isomerism is a critical determinant of potency; for instance, 5-acylindoles demonstrate distinct target engagement profiles relative to their 3-acyl counterparts due to divergent electronic and steric interactions with binding pockets . Furthermore, the propan-1-one moiety introduces a specific hydrogen-bond acceptor and hydrophobic character that influences both solubility and metabolic stability in ways that cannot be replicated by shorter-chain acyl groups (e.g., acetyl) or carboxylic acid derivatives [1]. Procurement decisions that substitute a generic indole or a positional isomer risk experimental failure due to loss of target-specific activity or altered physicochemical properties.

Target Compound
5-Acylindole (propan-1-one ketone)
Potential Substitute
Indole-5-carboxylic acid or alcohol analog — functional group change may reduce IDO1 inhibition and alter solubility; reported potency shifts in class-level evidence
Target Compound
5-Propanoylindole positional isomer
Potential Substitute
3-Acylindole or N-substituted indole — regioisomerism may redirect target engagement and receptor binding orientation; reported activity differences across isomer classes

1-(1H-Indol-5-yl)propan-1-one: Quantitative Evidence vs. Analogs


IDO1 Inhibition: 5-Acylindole vs. Carboxylic Acid Analogs

In an IDO1 enzyme inhibition assay using recombinant human IDO1, a 5-acylindole derivative (closely related to 1-(1H-Indol-5-yl)propan-1-one) demonstrated an IC₅₀ of 76 nM, whereas an indole-5-carboxylic acid derivative exhibited substantially weaker inhibition with an IC₅₀ of 3,180 nM [1][2]. This indicates that the acyl moiety at the 5-position provides a >40-fold enhancement in IDO1 inhibitory activity compared to a carboxylic acid group.

IDO1 Inhibition
Reported
5-Acylindole analog IC₅₀ = 76 nM
Indole-5-carboxylic acid analog IC₅₀ = 3,180 nM
~42-fold difference
Supports 5-acylindole scaffold selection for IDO1 screening
Recombinant human IDO1 enzyme assay; verify with your target preparation
IDO1 inhibition Cancer immunotherapy Structure-activity relationship

cPLA2α Inhibition: 5-Acylindole vs. N-Substituted Isomers

A 5-substituted indole derivative within the cPLA2α inhibitor series (structurally incorporating the 5-propanoylindole motif) demonstrated potent enzyme inhibition, whereas a compound with the propanone group relocated to the indole nitrogen (1-indol-1-yl-propan-2-one) showed markedly reduced activity with an IC₅₀ of 16,000 nM against human cPLA2α [1][2]. This underscores the requirement for 5-position acylation to achieve meaningful cPLA2α engagement.

cPLA2α Inhibition
Reported
5-Acylindole analog: sub-100 nM inhibition
N-substituted indole: IC₅₀ = 16,000 nM
>160-fold difference
5-Acylation is essential for cPLA2α engagement
Human U937 cell cytoplasm assay; verify with your enzyme source
cPLA2α inhibition Inflammation Enzymology

CB1 Receptor Engagement: 5-Acyl vs. 3-Acyl Indoles

Structure-activity relationship studies on aminoalkylindole cannabinoid receptor agonists reveal that 5-substituted indoles (including 5-acyl derivatives) exhibit distinct efficacy and potency profiles at CB1 receptors compared to 3-substituted isomers [1]. While direct IC₅₀ comparisons for 1-(1H-Indol-5-yl)propan-1-one itself are not available in public domain, class-level data demonstrate that the position of acylation (5- vs. 3-) dictates receptor binding orientation and downstream signaling outcomes.

CB1 Receptor Engagement
Class-level
5-Substituted indoles exhibit distinct efficacy profile vs 3-substituted isomers
Positional isomerism affects receptor binding orientation
Class-level data; direct compound-specific data not available
Cannabinoid receptors GPCR Positional isomerism

Physicochemical Properties: Ketone vs. Alcohol

The ketone functional group in 1-(1H-Indol-5-yl)propan-1-one confers distinct physicochemical properties relative to the corresponding alcohol analog 1-(1H-Indol-5-yl)propan-1-ol. The ketone exhibits enhanced electrophilicity at the carbonyl carbon, rendering it a suitable substrate for nucleophilic additions and reductions . Additionally, the ketone derivative demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility, whereas the alcohol analog has different solubility characteristics that may affect assay compatibility .

Functional Group Profile
Context-dependent
Ketone: electrophilic carbonyl, moderate DMSO solubility
Alcohol analog: altered hydrogen-bonding and solubility
Functional group choice impacts reactivity and assay compatibility
Verify solubility in your specific assay medium
Solubility Reactivity Formulation

1-(1H-Indol-5-yl)propan-1-one: Application Scenarios


IDO1 Inhibitor Discovery for Cancer Immunotherapy

1-(1H-Indol-5-yl)propan-1-one and its derivatives are suitable starting points for IDO1 inhibitor development campaigns. The 5-acylindole scaffold has demonstrated potent enzyme inhibition (IC₅₀ = 76 nM for a close analog) [1], making it a valuable building block for medicinal chemistry optimization targeting cancer immunotherapy applications where IDO1 suppression is desired.

cPLA2α Inhibitor Lead Generation for Inflammation

The 5-propanoylindole motif serves as a critical pharmacophore in cPLA2α inhibitor design. SAR studies have established that 5-acyl substitution is essential for potent enzyme inhibition [2]. Researchers investigating arachidonic acid pathway modulation or inflammatory disease models may utilize 1-(1H-Indol-5-yl)propan-1-one as a key synthetic intermediate.

GPCR Ligand SAR: Position-Specific Indole Scaffolds

For laboratories exploring cannabinoid receptor or other GPCR ligands, 1-(1H-Indol-5-yl)propan-1-one offers a defined 5-substituted indole scaffold. Positional isomerism is a critical variable in receptor binding and functional activity [3]. This compound enables systematic investigation of 5-position substitution effects on target engagement and downstream signaling.

Synthetic Chemistry: Indole Ketone Intermediate

The electrophilic carbonyl group of 1-(1H-Indol-5-yl)propan-1-one facilitates further synthetic elaboration via nucleophilic addition, reduction, or condensation reactions . Its well-defined reactivity profile makes it suitable for constructing more complex indole-based molecules in both academic and industrial chemistry settings.

Application
Selection Property
Validation Focus
IDO1 pathway studies in immuno-oncology research models
5-Acylindole scaffold with reported IDO1 enzyme inhibition context
IDO1 enzyme inhibition endpoint review and cellular assay compatibility
cPLA2α pathway studies in inflammation research models
5-Propanoylindole pharmacophore required for cPLA2α engagement
cPLA2α enzyme inhibition assay and arachidonic acid release endpoint review
GPCR positional SAR studies (e.g., cannabinoid receptors)
Defined 5-substituted indole scaffold for positional isomerism evaluation
Receptor binding orientation and functional activity endpoint monitoring
Indole ketone synthetic intermediate elaboration
Electrophilic carbonyl suitable for nucleophilic additions and reductions
Reactivity assessment and product characterization by NMR, HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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